(3S,4S)-4-methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4S)-4-methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
C-H Functionalization and Redox-Annulations
Research by Kang et al. (2015) delves into the C-H functionalization of cyclic amines, including pyrrolidine, through redox-annulations with α,β-unsaturated carbonyl compounds. This process leads to the generation of conjugated azomethine ylides, followed by electrocyclization and tautomerization, to yield ring-fused pyrrolines. These pyrrolines can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing a method for creating complex molecular structures from simpler amines (Kang et al., 2015).
Supramolecular Synthons in Crystal Engineering
The study of crystal structures of pyrazinecarboxylic acids by Vishweshwar et al. (2002) explores the occurrence of carboxylic acid-pyridine supramolecular synthons. These structures are pivotal in the self-assembly of crystal structures, providing insights into the design of new materials and the understanding of molecular interactions in solid states (Vishweshwar et al., 2002).
Luminescent Materials
Ding et al. (2017) have synthesized novel three-dimensional heterometal-organic compounds with lanthanide-cadmium, demonstrating chemical stability and selective luminescent sensing capabilities. These compounds exhibit potential as luminescent sensor materials for detecting various cations and organic amines, indicating applications in environmental monitoring and chemical sensing (Ding et al., 2017).
Functionalization of sp3 C-H Bonds
Research by Le et al. (2019) highlights the use of 1-aminopyridinium ylides as efficient directing groups for the functionalization of sp3 C-H bonds in carboxylic acid derivatives. This study showcases a method for modifying molecular structures, potentially useful in synthesizing complex organic compounds (Le et al., 2019).
Extraction and Separation Processes
Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents. Their work provides insights into optimizing the extraction processes for substances like nicotinic acid from dilute solutions, relevant in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Properties
IUPAC Name |
(3S,4S)-4-methyl-1-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-13(7-9(8)11(14)15)10-4-2-3-5-12-10/h2-5,8-9H,6-7H2,1H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVYHJJJIALPA-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.